[1] Executive Summary & Compound Identity 1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Identity
1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.[1] It features a piperidine core substituted at the nitrogen with a 3-furoyl group (furan-3-carbonyl) and a primary amine at the 4-position.[2][3]
This bifunctional scaffold serves as a critical intermediate for synthesizing complex bioactive molecules, particularly kinase inhibitors and GPCR ligands, where the furan ring acts as a polar aromatic bioisostere and the primary amine provides a versatile handle for further elaboration.
Chemical Identification
Property
Detail
IUPAC Name
(4-aminopiperidin-1-yl)(furan-3-yl)methanone
Common Name
1-(3-Furoyl)piperidin-4-amine
CAS Number
926210-83-5
Molecular Formula
C₁₀H₁₄N₂O₂
Molecular Weight
194.23 g/mol
SMILES
NC1CCN(CC1)C(=O)C2=COC=C2
InChI Key
Predicted: QWJIXL... (Structure specific)
Physicochemical Profiling
Understanding the physicochemical landscape of this fragment is essential for predicting its behavior in biological systems and synthetic workflows.
Parameter
Value (Predicted/Exp)
Significance in Drug Design
LogP (Octanol/Water)
~0.3 – 0.8
Low Lipophilicity: Ideal for fragment-based screening; allows for lipophilic growth in subsequent steps without violating Lipinski's rules.
Topological Polar Surface Area (TPSA)
~69 Ų
Permeability: <140 Ų suggests good membrane permeability; the amide and amine contribute significantly.
pKa (Basic Amine)
~10.5 (Piperidine 4-NH₂)
Ionization: Predominantly protonated at physiological pH (7.4), enhancing solubility and electrostatic interactions with protein targets (e.g., Asp/Glu residues).
H-Bond Donors / Acceptors
2 / 3
Interaction Potential: The primary amine is a strong donor; the amide carbonyl and furan oxygen act as acceptors.
Solubility
High in polar solvents (DMSO, MeOH, Water at low pH)
Handling: Readily soluble in standard assay buffers when protonated (e.g., as HCl salt).
Synthetic Pathways & Manufacturing
The synthesis of 1-(3-Furoyl)piperidin-4-amine typically follows a convergent route involving the amide coupling of a protected piperidine diamine with a furan-3-carboxylic acid derivative, followed by deprotection.
Core Synthesis Protocol
The most reliable industrial route utilizes 4-(Boc-amino)piperidine to prevent polymerization and ensure regioselectivity.
Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane (4M).
Procedure:
Dissolve the intermediate in DCM (if using TFA) or Dioxane.
Add acid (excess, ~10 eq). Stir at RT for 1-2 hours.
Purification: Evaporate volatiles.
For HCl Salt: Triturate with Et₂O/Hexanes to obtain the solid salt.
For Free Base: Neutralize with basic resin (e.g., PL-HCO3 MP) or aqueous NaOH/extraction.
Synthetic Workflow Diagram
Caption: Convergent synthesis of 1-(3-Furoyl)piperidin-4-amine via Boc-protection strategy.
Chemical Reactivity & Stability Profile
The molecule contains three distinct functional zones: the Primary Amine , the Amide Linker , and the Furan Ring . Each dictates specific handling requirements and reactivity potentials.[4]
A. Primary Amine (Nucleophilic Center)
The 4-amino group is the primary vector for library expansion.
Reductive Amination: Reacts cleanly with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitor design).
SNAr Reactions: Can displace halides on heteroaromatic cores (e.g., chloropyrimidines).
B. Furan Ring (Latent Functionality)
Oxidative Sensitivity: The furan ring is electron-rich and susceptible to oxidation (e.g., by singlet oxygen or metabolic P450s), potentially opening to form reactive dicarbonyls (toxicophore risk).
Diels-Alder Cycloaddition: Can act as a diene in [4+2] cycloadditions with strong dienophiles, though this is kinetically slow under physiological conditions.
Bioisosterism: Acts as a polar, smaller isostere of a phenyl ring, often improving solubility and metabolic clearance profiles.
C. Amide Linker
Stability: Highly stable to hydrolysis under neutral/physiological conditions. Acts as a rigid spacer reducing conformational entropy.
Reactivity Logic Map
Caption: Functional reactivity map highlighting synthetic utility and metabolic considerations.
Applications in Drug Discovery
This building block is frequently observed in patent literature and screening libraries for:
Kinase Inhibitors: The furan-amide moiety can occupy the solvent-exposed region or specific hydrophobic pockets (e.g., the "back pocket" of kinases), while the amine is derivatized to bind the hinge region.
GPCR Ligands: Used in chemokine receptor antagonists (e.g., CCR5, CXCR4) where the piperidine ring provides a central scaffold orienting the furan and the 4-amino substituent into distinct sub-pockets.
Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high solubility, it is an ideal "fragment" for NMR or X-ray crystallographic screening.
An In-depth Technical Guide to 1-(3-Furoyl)piperidin-4-amine: Synthesis, Characterization, and Investigative Framework
Abstract This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of 1-(3-Furoyl)piperidin-4-amine, a novel small molecule incorpora...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of 1-(3-Furoyl)piperidin-4-amine, a novel small molecule incorporating the biologically significant piperidine and furan scaffolds. As direct experimental data for this specific compound is not extensively available in prior literature, this document serves as a predictive and methodological resource for researchers in drug discovery and medicinal chemistry. We present a robust, proposed synthetic route, detail the expected analytical signatures for structural confirmation, and hypothesize potential biological activities based on established structure-activity relationships of related compounds. Furthermore, this guide includes detailed, actionable protocols for laboratory-scale synthesis and a representative in-vitro assay, designed to empower researchers to initiate and advance the study of this promising molecule.
Introduction: Unveiling a Hybrid Scaffold
The confluence of privileged structures in medicinal chemistry often yields novel molecular entities with unique pharmacological profiles. 1-(3-Furoyl)piperidin-4-amine represents such a confluence, marrying the versatile piperidine ring with the aromatic furan moiety through a stable amide linkage. The piperidine scaffold is a cornerstone in modern pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, and its presence in a vast array of CNS-active, anti-infective, and anticancer agents.[1][2] The furan ring, another important heterocyclic motif, is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
The strategic combination of these two pharmacophores in 1-(3-Furoyl)piperidin-4-amine suggests a molecule with significant potential for interacting with various biological targets. This guide is designed to serve as a foundational document for researchers, providing a scientifically-grounded, predictive analysis and a practical set of protocols to facilitate its synthesis and investigation.
Predicted Physicochemical and Molecular Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the predicted properties of 1-(3-Furoyl)piperidin-4-amine, calculated using established computational models and knowledge of its constituent fragments.
The secondary amine on the piperidine ring is the most basic site. The pKa of piperidine itself is 11.22.[4]
LogP
~1.0 - 1.5
Estimated based on fragment contributions, suggesting moderate lipophilicity.
Solubility
Predicted to be soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acid.
General solubility of amine-containing organic molecules.
Hydrogen Bond Donors
2 (Amine NH, Amide NH)
Based on molecular structure
Hydrogen Bond Acceptors
3 (Amide C=O, Furan O, Piperidine N)
Based on molecular structure
Proposed Synthesis and Purification
The most direct and logical synthetic route to 1-(3-Furoyl)piperidin-4-amine is the N-acylation of commercially available 4-aminopiperidine with 3-furoyl chloride. This is a standard and high-yielding amidation reaction.[5]
Synthetic Scheme
Caption: Proposed synthesis of 1-(3-Furoyl)piperidin-4-amine.
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Magnetic stirrer and stir bar
Ice bath
Procedure:
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminopiperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of amine).
Addition of Base: Add anhydrous triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.
Acylation: Dissolve 3-furoyl chloride (1.1 eq) in anhydrous DCM (approx. 5 mL per gram). Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]
Workup:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer twice with DCM.
Combine the organic layers and wash with brine.
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The basic nature of the piperidine nitrogen can lead to peak tailing during standard silica gel chromatography.[6]
Method 1: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of methanol (0-10%) in dichloromethane is a good starting point. To mitigate peak tailing, add a basic modifier like triethylamine (0.5-1% v/v) to the eluent.[6]
Procedure:
Dissolve the crude product in a minimal amount of DCM.
Load the solution onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 100% DCM + 1% TEA).
Elute the column with the solvent gradient, collecting fractions.
Analyze fractions by TLC and combine those containing the pure product.
Evaporate the solvent under reduced pressure to obtain the purified compound.
Method 2: Recrystallization
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile) to find a system where it is sparingly soluble at room temperature but fully soluble when hot.[6]
Procedure:
Dissolve the crude product in a minimal amount of the chosen boiling solvent.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Dry the crystals under vacuum to remove residual solvent.[6]
Structural Elucidation and Characterization
Unequivocal structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and HPLC is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
Furan Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton at C2 of the furan ring will likely be the most downfield.
Amide NH: A broad singlet, typically downfield (~7.5-8.5 ppm).
Piperidine CH (at C4): A multiplet (~3.8-4.2 ppm), shifted downfield due to the adjacent amide.
Piperidine CH₂ (axial/equatorial): Complex multiplets in the aliphatic region (~1.5-3.2 ppm). Protons adjacent to the nitrogen will be further downfield.[7]
Amine NH: A broad singlet that may exchange with D₂O (~1.5-2.5 ppm).
¹³C NMR (Predicted, CDCl₃, 100 MHz):
Amide Carbonyl: A signal in the range of ~160-165 ppm.
Furan Carbons: Signals in the aromatic region (~110-150 ppm).
Piperidine Carbons: Signals in the aliphatic region (~30-55 ppm). The carbon at C4 will be shifted downfield.[8]
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 195.11.
Predicted Fragmentation Pattern:
The primary fragmentation pathway for amides under mass spectrometry conditions is the cleavage of the N-CO bond.[9][10]
Caption: Predicted ESI-MS fragmentation of the target molecule.
High-Performance Liquid Chromatography (HPLC)
Purity assessment should be conducted using reverse-phase HPLC.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
Mobile Phase:
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
Detection: UV at 254 nm.
Expected Result: A single major peak with >95% purity. The acidic modifier is crucial for good peak shape with basic amines.[12]
Hypothesized Biological Activity and Mechanism of Action
The hybrid structure of 1-(3-Furoyl)piperidin-4-amine allows for several plausible biological hypotheses. Piperidine derivatives are known to target a wide range of biological systems, including acting as anticancer, anti-inflammatory, and antimicrobial agents.[2][13] Given the established roles of related scaffolds, we hypothesize that this molecule could function as an inhibitor of inflammatory signaling pathways. For instance, many small molecules containing amide linkages and heterocyclic rings are known to modulate kinase activity or protein-protein interactions within these cascades.
A plausible, hypothetical target could be a member of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α, which is a key regulator of inflammatory cytokine production.
Caption: Hypothetical inhibition of the p38 MAPK inflammatory pathway.
To test the hypothesis that 1-(3-Furoyl)piperidin-4-amine can inhibit inflammation, a cell-based assay measuring the suppression of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages is appropriate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on LPS-induced TNF-α secretion from RAW 264.7 macrophage cells.
Materials:
RAW 264.7 murine macrophage cell line
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
Lipopolysaccharide (LPS) from E. coli
1-(3-Furoyl)piperidin-4-amine (test compound), dissolved in DMSO
Dexamethasone (positive control)
MTT reagent (for cell viability)
Mouse TNF-α ELISA kit
96-well cell culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound and positive control (Dexamethasone) in DMEM. The final DMSO concentration should not exceed 0.5%.
Remove the old media from the cells and add 100 µL of media containing the test compound or controls. Incubate for 1 hour.
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the vehicle control wells).
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α analysis. Store at -80°C if not used immediately.
Cell Viability (MTT Assay): To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm. This step is crucial to ensure that the observed inhibition is not due to cytotoxicity.
TNF-α Quantification (ELISA): Quantify the amount of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
Data Analysis:
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Confirm that the compound does not significantly reduce cell viability at concentrations near its IC₅₀.
Safety and Handling
As a novel compound, 1-(3-Furoyl)piperidin-4-amine should be handled with care. The safety profile can be inferred from its starting materials and functional groups.
Piperidine Derivatives: Piperidine and its derivatives are often classified as toxic and corrosive.[4][14] They can cause skin and respiratory irritation.[15]
Acylating Agents: The precursor, 3-furoyl chloride, is an acyl halide and is expected to be corrosive and moisture-sensitive.
General Precautions:
Always work in a well-ventilated chemical fume hood.[16]
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
References
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
Reddy, T. Y., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Coldham, I. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
Organic Chemistry Portal. (2024).
Reddy, T. Y., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Frolov, D., et al. (2022).
Berillo, D., et al. (2020). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Pharmaceutical Chemistry Journal, 54, 321-331.
Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486.
Wang, X., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4520-4523.
Bhatia, D., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 229-237.
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523.
Carl ROTH. (2025).
Jorge, M. A., et al. (2018).
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
Szymański, P., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116935.
Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
BenchChem. (2025).
Jorge, M. A., et al. (2018).
Cutignano, A., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 26(11), 3123.
Artsimovitch, I. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (109), e53749.
Kolyvanov, D., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(10), 2005-2018.
Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 743-755.
Cole-Parmer. (n.d.).
Wikipedia. (n.d.). Piperidine.
Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
Zhang, Y., et al. (2022). Nucleic Acid Molecular Systems for In Vitro Detection of Biomolecules.
Ferreira, D. A., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(45), 9365-9372.
Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
Abraham, R. J. (2004). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
Ahmed, S. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743.
UNODC. (n.d.).
NICNAS. (2020). Piperidine: Human health tier II assessment.
YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement.
Stagljar, I. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
Hussain, F. H. S. (2018). Reactions of malonyl and other acyl chiorides with nitriles.
Structure-activity relationship of 1-(3-Furoyl)piperidin-4-amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Furoyl-Piperidine Analogs as Modulators of Biological Systems In the intricate world of medicinal chemistry, the piperidine scaffold stands as a corne...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structure-Activity Relationship of Furoyl-Piperidine Analogs as Modulators of Biological Systems
In the intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone, celebrated for its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in the design of novel therapeutics. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific class of piperidine derivatives: 1-(3-Furoyl)piperidin-4-amine analogs.
While the broader class of piperidine-containing compounds has been extensively reviewed for their versatile biological activities, including anticancer, antimicrobial, and central nervous system applications, a detailed and consolidated SAR analysis of the 1-(3-furoyl) substituted series remains a more specialized area of investigation.[2] This guide aims to synthesize the available information and provide a framework for researchers and drug development professionals to understand the key structural determinants of activity for this chemical class. We will explore the synthetic rationale, the impact of structural modifications on biological outcomes, and the experimental methodologies crucial for their evaluation.
I. The Core Scaffold: A Synthesis of Privileged Structures
The 1-(3-Furoyl)piperidin-4-amine scaffold is a composite of two key pharmacophoric elements: the furan ring and the 4-aminopiperidine moiety. The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous bioactive natural products and synthetic compounds.[3] The 4-aminopiperidine core provides a versatile platform for introducing a variety of substituents that can modulate the compound's physicochemical properties and its interactions with biological targets.[3]
The general synthesis of these analogs often involves the acylation of a suitably protected 4-aminopiperidine derivative with 3-furoyl chloride or a related activated furoic acid species. Subsequent manipulation of the amine functionality and the piperidine nitrogen allows for the introduction of diverse chemical groups to probe the SAR.
1-(3-Furoyl)piperidin-4-amine: A Privileged Scaffold for Diversity-Oriented Synthesis
The following technical guide details the strategic application, synthesis, and utility of 1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5) within the context of high-throughput screening (HTS) and fragment-based drug di...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic application, synthesis, and utility of 1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5) within the context of high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
Executive Summary
In the architecture of modern screening libraries, 1-(3-Furoyl)piperidin-4-amine serves as a high-value bifunctional scaffold . It bridges the gap between fragment-based hits and lead-like molecules by offering a rigid piperidine core decorated with a distinct heteroaromatic motif (furan-3-carbonyl) and a reactive primary amine handle.
Unlike ubiquitous phenyl- or pyridine-based scaffolds, the 3-furoyl group introduces unique electronic properties (hydrogen bond acceptor capability via the ring oxygen) and a distinct metabolic profile. This guide outlines the physicochemical rationale for this scaffold, a validated synthesis protocol, and a strategy for its diversification into high-quality screening libraries.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
This scaffold is designed to be "Lead-Like"—small enough to allow for significant elaboration while maintaining compliance with Lipinski and Veber rules.
Core Specifications
Property
Value
Rationale for Screening
CAS Number
926210-83-5
Unique identifier for procurement/registration.
IUPAC Name
(4-aminopiperidin-1-yl)(furan-3-yl)methanone
Definitive nomenclature.
Formula
C₁₀H₁₄N₂O₂
--
Mol. Weight
194.23 g/mol
Ideal for fragment elaboration (Rule of 3 compliant).
cLogP
~0.5 - 0.8
Highly hydrophilic; ensures solubility in DMSO stocks.
The Furan Ring: Acts as a bioisostere for phenyl or pyridine rings. The oxygen atom in the 3-position can serve as a weak hydrogen bond acceptor, potentially picking up unique interactions in a kinase hinge region or GPCR pocket that a phenyl ring would miss.
The Piperidine Linker: Provides a semi-rigid, sp³-rich vector that projects the primary amine away from the furan core, reducing steric clash during library synthesis and improving solubility compared to flat aromatic linkers.
The Primary Amine (C4-NH₂): The "growth vector." It is chemically orthogonal to the tertiary amide at the N1 position, allowing for selective derivatization without protecting group manipulation.
Experimental Protocol: Scaffold Synthesis
Objective: To synthesize high-purity 1-(3-Furoyl)piperidin-4-amine from commercially available precursors.
Retrosynthetic Analysis
The most robust route involves the amide coupling of 3-furoic acid with 4-(N-Boc-amino)piperidine , followed by acid-mediated deprotection. This avoids the handling of unstable furoyl chlorides.
Step-by-Step Methodology
Step 1: Amide Coupling (Formation of Intermediate A)
Dissolve 3-furoic acid in DMF (0.2 M concentration) under N₂ atmosphere.
Add DIPEA and stir for 5 minutes to activate the carboxylate.
Add HATU and stir for 10 minutes (solution may turn yellow).
Add 4-(N-Boc-amino)piperidine in one portion.
Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS for consumption of amine.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (0–50% EtOAc/Hexanes) to yield the Boc-protected intermediate.
Step 2: Boc-Deprotection (Isolation of Scaffold)
Reagents: 4M HCl in Dioxane (or TFA/DCM 1:4).
Protocol:
Dissolve Intermediate A in DCM (0.1 M).
Add TFA (20% v/v final concentration) or 4M HCl/Dioxane (5 eq).
Stir at RT for 1–2 hours. Monitor by LCMS (appearance of mass 195.2 [M+H]⁺).
Workup (Critical for Free Base): Concentrate to remove excess acid. Redissolve in DCM/MeOH (9:1) and stir with basic resin (e.g., Amberlyst A-21) or wash with sat. Na₂CO₃ if scale permits.
Final Isolation: Filter and concentrate to afford 1-(3-Furoyl)piperidin-4-amine as an off-white solid or viscous oil.
Synthesis Workflow Diagram
Figure 1: Synthetic route for the generation of the 1-(3-Furoyl)piperidin-4-amine scaffold.
Library Generation Strategy
Objective: To utilize the primary amine handle for high-throughput library generation.
The primary amine at C4 is a "privileged" attachment point. It can be reacted with thousands of commercially available electrophiles (Acid Chlorides, Sulfonyl Chlorides, Isocyanates) to create a Diversity-Oriented Library .
Parallel Synthesis Protocol (96-well Format)
Stock Preparation: Prepare a 0.1 M stock of 1-(3-Furoyl)piperidin-4-amine in anhydrous DMA or DMF.
Dispensing: Aliquot 100 µL (10 µmol) into each well of a 96-well reaction block.
Base Addition: Add 30 µL of DIPEA (3.0 eq).
Reagent Addition: Add 1.2 eq of unique electrophiles (R-COCl, R-SO₂Cl, or R-NCO) to each well.
Filtration: Filter into a receiving plate and concentrate.
Library Diversity Diagram
Figure 2: Diversification strategy using the core amine handle to generate functionally distinct sub-libraries.
Medicinal Chemistry & Safety Considerations
Metabolic Liability (The Furan Alert)
The furan ring is a known structural alert in drug discovery. It can be oxidized by CYP450 enzymes (specifically CYP2E1) to form reactive enedials (cis-2-butene-1,4-dial), which are hepatotoxic.
Mitigation: In early screening (Hits), this is acceptable. For Lead Optimization, if the furan is essential for binding, consider replacing it with metabolically stable bioisosteres like oxazole , isoxazole , or tetrahydrofuran in later iterations.
Validation: Hits containing this scaffold should undergo early glutathione (GSH) trapping assays to assess reactive metabolite formation.
Bioisosterism
The 3-furoyl group is often used as a bioisostere for:
Benzoyl: Reducing lipophilicity (LogP) and size.
Nicotinoyl: Changing H-bond acceptor geometry.
Thiophene-3-carbonyl: Modifying electronics (O vs S).
References
PubChem. (2024). Compound Summary: Furan-3-carboxamide derivatives. Retrieved from [Link]
Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (Discussion on Bioisosteres). Wiley-VCH.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Mastering the Synthesis of Novel Amides: Application Notes for the Acylation of 1-(3-Furoyl)piperidin-4-amine
Introduction: The Significance of N-Acylated 1-(3-Furoyl)piperidin-4-amine Scaffolds In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a cornerstone scaffold, present in a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Acylated 1-(3-Furoyl)piperidin-4-amine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a cornerstone scaffold, present in a vast number of FDA-approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of molecules targeting a wide array of biological targets. The specific scaffold, 1-(3-furoyl)piperidin-4-amine, offers a particularly rich platform for chemical exploration. The furoyl group provides a distinct electronic and steric profile, while the primary amine at the 4-position serves as a versatile handle for the introduction of diverse functionalities through acylation.
This acylation reaction, forming a stable amide bond, is one of the most fundamental and frequently employed transformations in the synthesis of pharmaceutical agents.[2][3] The resulting N-acylated derivatives of 1-(3-furoyl)piperidin-4-amine are of significant interest for the generation of novel chemical entities with potential therapeutic applications, ranging from CNS disorders to oncology.
This comprehensive guide provides detailed protocols and expert insights into the acylation of 1-(3-furoyl)piperidin-4-amine. We will explore two primary, robust methodologies: reaction with acyl chlorides and amide bond formation using carboxylic acids and coupling agents. The causality behind experimental choices, troubleshooting strategies, and optimization parameters will be discussed to empower researchers to confidently and efficiently synthesize their target molecules.
Mechanistic Underpinnings: The Nucleophilic Acyl Substitution
The acylation of 1-(3-furoyl)piperidin-4-amine is a classic example of a nucleophilic acyl substitution reaction. The primary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Method A: Acylation with Acyl Chlorides
When using an acyl chloride, the reaction proceeds through a two-step addition-elimination mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[3]
Figure 1: General workflow for acylation with an acyl chloride.
Method B: Amide Coupling with Carboxylic Acids
Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is employed to activate the carboxylic acid.[6] Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then readily attacked by the amine to form the desired amide, with the by-product being a soluble urea derivative. Additives such as 1-hydroxybenzotriazole (HOBt) can be used to form an active ester, which can improve reaction efficiency and minimize side reactions.
Figure 2: General workflow for amide coupling with a carboxylic acid.
Experimental Protocols
The following protocols are provided as robust starting points for the acylation of 1-(3-furoyl)piperidin-4-amine. Researchers should note that optimal conditions may vary depending on the specific acylating agent used.
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is suitable for the reaction of 1-(3-furoyl)piperidin-4-amine with a variety of acyl chlorides.
Materials:
1-(3-Furoyl)piperidin-4-amine (1.0 eq)
Acyl chloride (1.1 - 1.2 eq)
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-furoyl)piperidin-4-amine (1.0 eq) in anhydrous DCM.
Base Addition: Add triethylamine or DIPEA (1.5 - 2.0 eq) to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Acyl Chloride Addition: Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2 x).
Combine the organic layers and wash with brine.
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Figure 3: Experimental workflow for acylation using an acyl chloride.
Protocol 2: Amide Coupling using a Carboxylic Acid and a Coupling Agent
This protocol is ideal when the desired acyl group is derived from a carboxylic acid.
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), 1-(3-furoyl)piperidin-4-amine (1.0 eq), and HOBt (if used, 1.2 eq) in anhydrous DCM or DMF.
Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution.
Coupling Agent Addition: Add EDCI (1.2 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
Work-up:
If using DCM, dilute the reaction mixture with DCM and wash sequentially with water and brine.
If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of reagents can significantly impact the outcome of the acylation reaction. The following table summarizes key considerations for selecting the appropriate components.
Component
Method A (Acyl Chloride)
Method B (Carboxylic Acid Coupling)
Key Considerations
Acylating Agent
Acyl Chloride
Carboxylic Acid
Acyl chlorides are more reactive but may be less stable and less commercially diverse. Carboxylic acids are generally more stable and widely available.
Activating Agent
N/A
EDCI, HBTU, HATU, etc.
EDCI is a common and effective choice. HBTU and HATU can offer faster reaction times but are more expensive.
Base
Triethylamine (TEA), DIPEA, Pyridine
DIPEA, Triethylamine
The base neutralizes the acid by-product. DIPEA is often preferred as it is less nucleophilic than TEA.
Solvent
Dichloromethane (DCM), Tetrahydrofuran (THF)
DCM, N,N-Dimethylformamide (DMF)
DCM is a good general-purpose solvent. DMF can be beneficial for less soluble starting materials.
Temperature
0 °C to Room Temperature
Room Temperature
Acyl chloride reactions are often initiated at 0 °C to control the initial exotherm. Coupling reactions are typically run at room temperature.
Reaction Time
2 - 16 hours
12 - 24 hours
Reaction times are dependent on the reactivity of the specific substrates.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following guide provides insights into common issues and potential solutions.
Application Note: High-Throughput Screening & Profiling of 1-(3-Furoyl)piperidin-4-amine
This Application Note is structured as a comprehensive technical guide for the evaluation of 1-(3-Furoyl)piperidin-4-amine (hereafter referred to as FPA-1 ) within a High-Throughput Screening (HTS) and Fragment-Based Dru...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the evaluation of 1-(3-Furoyl)piperidin-4-amine (hereafter referred to as FPA-1 ) within a High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) context.
Given the structural attributes of FPA-1 (a piperidine core with a polar primary amine and a lipophilic furoyl motif), it represents a "privileged scaffold" often utilized to target G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT, Chemokine receptors) and Kinases . This guide details the protocols for profiling this specific scaffold.
Introduction & Scientific Rationale
1-(3-Furoyl)piperidin-4-amine (FPA-1) is a bifunctional building block characterized by a piperidine ring substituted with a 3-furoyl group at the nitrogen (N1) and a primary amine at position 4. In modern drug discovery, this molecule is primarily screened in two contexts:
Fragment-Based Screening: As a low-molecular-weight fragment (<200 Da) to identify weak binding affinities (
> 10 M) against novel targets.
Scaffold Profiling: As a core moiety for "Library Expansion" where the primary amine is derivatized to generate amide/urea libraries targeting GPCRs.
Mechanistic Insight: The piperidine nitrogen's amide linkage to the furan ring restricts conformational flexibility, creating a distinct vector for the 4-amine. This rigidity is advantageous for reducing the entropic penalty upon protein binding, making FPA-1 a high-value scaffold for Surface Plasmon Resonance (SPR) and TR-FRET campaigns.
Experimental Workflow Overview
The following diagram outlines the critical path for validating FPA-1, moving from quality control to functional target confirmation.
Caption: Figure 1. Integrated HTS workflow for FPA-1. The process prioritizes solubility metrics before committing to expensive binding assays.
Rationale: FPA-1 contains a lipophilic furan ring which may induce aggregation at high concentrations required for fragment screening (typically 1 mM). False positives in HTS often arise from colloidal aggregates sequestering proteins.
Materials
Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.
Analysis: Plot Scattering Units vs. Concentration. The "Solubility Limit" is the inflection point where scattering deviates from the baseline.
Acceptance Criteria: FPA-1 must remain soluble at
200 M to be viable for SPR screening.
Protocol 2: Primary Binding Screen via Surface Plasmon Resonance (SPR)
Rationale: As a fragment, FPA-1 likely exhibits fast on/off rates. SPR is the gold standard for detecting these transient interactions without the need for competing radioligands.
Target Model: Generic Kinase Domain (e.g., PKA or CDK2) or GPCR Stabilized Membrane.
Experimental Setup
System: Biacore 8K or T200.
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, 1% DMSO).
Assay Protocol
Immobilization: Immobilize the target protein to ~3000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).
Critical Step: Ensure the Reference Channel is blocked with Ethanolamine to subtract non-specific binding.
Compound Injection:
Prepare FPA-1 at 500, 250, 125, 62.5, and 31.25
M in Running Buffer.
Inject for 60 seconds (Association) followed by 60 seconds dissociation.
Flow rate: 30
L/min.
Regeneration: Fragments usually dissociate spontaneously. If needed, use a mild 10-second pulse of 10 mM Glycine pH 9.5.
Data Processing:
Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index changes.
Fit data to a 1:1 Steady State Affinity model to derive
.
Data Output Table: Expected SPR Parameters
Parameter
Value Range (Fragment)
Interpretation
10–30 RU
Theoretical max binding signal based on MW ratio.
10 M – 500 M
Typical affinity for a fragment like FPA-1.
Binding Efficiency (LE)
> 0.3
Ligand Efficiency; indicates a high-quality hit.
Protocol 3: Functional Validation via TR-FRET (LANCE Ultra)
Rationale: Once binding is confirmed, functional inhibition must be assessed. For FPA-1, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This is robust against autofluorescence, which can be an issue with furan-containing compounds.
Mechanism: FPA-1 competes with a Biotinylated Tracer for the binding site of the target protein (e.g., a GPCR or Kinase).
Caption: Figure 2. TR-FRET Competition Assay Principle. FPA-1 displacement of the tracer results in a decrease in the FRET signal at 665 nm.
Step-by-Step Methodology
Reagent Prep:
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
PerkinElmer.[1] "LANCE Ultra TR-FRET Assay Development Guide."
Disclaimer: This protocol is intended for research use only. 1-(3-Furoyl)piperidin-4-amine is a chemical building block; specific biological activity depends on the target context.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling a New Chemical Tool
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with proteins.[2] When combined with other pharmacologically active moieties, the resulting derivatives can serve as powerful chemical probes to investigate biological pathways and validate new drug targets.[3][4]
This document introduces 1-(3-Furoyl)piperidin-4-amine , a novel compound featuring a piperidin-4-amine core acylated with a 3-furoyl group. The furan ring is another heterocyclic structure known to be present in compounds with diverse biological activities, including anticancer and antimicrobial properties.[5][6] The amide linkage in 1-(3-Furoyl)piperidin-4-amine offers a combination of stability and hydrogen bonding capabilities, suggesting its potential to interact with various biological targets with high affinity and specificity.[7]
Given the absence of published data on this specific molecule, these application notes are designed to serve as a comprehensive guide for researchers interested in synthesizing and characterizing 1-(3-Furoyl)piperidin-4-amine as a potential chemical probe. We will provide a plausible synthetic route, hypothesize potential biological targets based on its structural components, and offer detailed protocols for its initial characterization and application in cell-based and biochemical assays.
II. Physicochemical Properties and Handling
While experimental data for 1-(3-Furoyl)piperidin-4-amine is not yet available, we can predict its general properties based on its structure.
Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited but can be enhanced at acidic pH due to the basic piperidine nitrogen.
Prepare stock solutions in 100% DMSO at a concentration of 10-50 mM. For aqueous buffers, perform a solubility test before preparing working solutions.
Stability
The amide bond is generally stable to hydrolysis under physiological conditions.[7] However, prolonged exposure to strong acids or bases can lead to degradation.
Store stock solutions at -20°C or -80°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. The compound should be protected from excessive light and moisture.
pKa
The piperidine nitrogen is basic, with a predicted pKa around 8.5-9.5.
The compound will be protonated and positively charged at physiological pH, which may influence its interaction with biological targets and cell permeability.
III. Plausible Synthesis Pathway
A straightforward and efficient method for the synthesis of 1-(3-Furoyl)piperidin-4-amine is the acylation of a protected piperidin-4-amine derivative followed by deprotection. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.
Workflow for the Synthesis of 1-(3-Furoyl)piperidin-4-amine
Application Note: Target Deconvolution Strategy for 1-(3-Furoyl)piperidin-4-amine Scaffolds
Executive Summary 1-(3-Furoyl)piperidin-4-amine (CAS: 16771508) represents a privileged scaffold in drug discovery, combining a saturated nitrogen heterocycle (piperidine) with an aromatic bioisostere (furan).[1][2][3] W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Furoyl)piperidin-4-amine (CAS: 16771508) represents a privileged scaffold in drug discovery, combining a saturated nitrogen heterocycle (piperidine) with an aromatic bioisostere (furan).[1][2][3] While often utilized as a fragment in library screening or a building block for DNA-encoded libraries (DEL), phenotypic hits containing this core require rigorous target identification (Target ID) to elucidate their Mechanism of Action (MoA).[1][2][3]
This guide details a Chemical Proteomics workflow to identify the biological binding partners of 1-(3-Furoyl)piperidin-4-amine. Unlike standard assay protocols, this document focuses on the transformation of this specific scaffold into a functional chemical probe, followed by affinity enrichment and Mass Spectrometry (MS)-based deconvolution.[2]
Moiety: 3-Furoyl group (Aromatic interaction/Hydrogen bond acceptor).[1][2][3]
Vector: Primary amine at C4 (Ideal "exit vector" for probe conjugation).[1][2][3]
Strategic Pre-requisites: The "Exit Vector" Hypothesis
Before initiating synthesis, one must validate the Structure-Activity Relationship (SAR) .[1][2][3] The primary amine at the 4-position is the most logical site for attaching an affinity tag (Biotin) or a click handle (Alkyne/Azide).[1][2][3]
Critical Check:
Does derivatization of the 4-amine destroy biological activity?
Test: Synthesize a simple acetamide derivative (N-acetyl-1-(3-furoyl)piperidin-4-amine).
Result: If the acetamide retains biological potency (IC50 within 5-10x of parent), the 4-position is a solvent-exposed "exit vector."[1][2][3] You may proceed with the protocols below.
Alternative: If potency is lost, the amine interacts with the protein pocket.[2][3] You must resort to Photo-Affinity Labeling (PAL) on the furan ring, which is outside the scope of this specific note.
Workflow Visualization
The following diagram outlines the logical flow from the parent compound to target validation.
Figure 1: Decision tree and experimental workflow for deconvoluting the target of 1-(3-Furoyl)piperidin-4-amine.
Protocol 1: Synthesis of the Affinity Probe
We will synthesize a Biotinylated Probe using a PEG spacer to prevent steric hindrance between the bulky streptavidin bead and the target protein.[3]
Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Target mass: Parent MW + Spacer MW - NHS).[1][2][3]
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Yield Check: Lyophilize and confirm purity (>95%) by NMR/LC-MS.
Why this works: The NHS ester reacts selectively with the primary amine of the piperidine ring, creating a stable amide bond.[3] The PEG4 spacer ensures solubility and flexibility.[1][2][3]
Lysate Prep: Harvest 5x10^7 cells (relevant cell line). Lyse in mild buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors).[2] Avoid harsh denaturants like SDS.[1][3]
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant. Adjust protein concentration to 2 mg/mL.
Competition (Control Only): Add 100 µM of unmodified 1-(3-Furoyl)piperidin-4-amine to the "Competition" sample. Incubate 1 hour at 4°C.
Probe Labeling: Add 10 µM Biotin-Probe to both samples. Incubate 2 hours at 4°C with rotation.
Capture: Add 50 µL of Streptavidin-Magnetic Beads (pre-washed) to each sample. Incubate 1 hour at 4°C.
Washing:
3x with Lysis Buffer (removes bulk contaminants).[1][2][3]
2x with PBS (removes detergent for MS compatibility).[1][2][3]
Elution:
Option A (Gel): Boil in 2x Laemmli Buffer for Western Blot.[1][2][3]
Option B (MS): Perform On-Bead Tryptic Digestion (see Protocol 3).[1][2][3]
Protocol 3: MS Analysis & Data Filtering[1]
On-Bead Digestion:
Resuspend beads in 50 mM Ammonium Bicarbonate.
Reduce (DTT, 5 mM, 30 min) and Alkylate (IAA, 10 mM, 30 min, dark).
Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.[1][2][3] Digest overnight at 37°C.
Collect supernatant, acidify with Formic Acid, and desalt using C18 StageTips.
Data Interpretation (The "Volcano Plot" Logic):
A true target will be highly abundant in the Enrichment Sample but significantly reduced in the Competition Control .[2][3]
Parameter
Criteria for Hit Selection
Fold Change
> 4-fold enrichment (Probe vs. Competition)
P-value
< 0.05 (t-test across 3 replicates)
Spectral Counts
> 5 unique peptides
CRAPome Filter
Exclude keratin, tubulin, heat shock proteins (unless specific SAR confirms)
Troubleshooting & Optimization
Problem: High background binding.
Solution: Increase salt concentration in wash buffer (up to 300 mM NaCl) or use a "Desthiobiotin" probe which allows gentle elution with Biotin, avoiding boiling off sticky proteins.[2][3]
Problem: No targets identified.
Solution: The probe might have low affinity.[1][2][3] Perform "Photo-Affinity Labeling" (PAL) by incorporating a diazirine group, which covalently crosslinks weak binders upon UV irradiation.[1][2][3]
References
Chemical Probe Design: Hughes, J. P., et al. (2011).[2][3] Principles of early drug discovery. Br J Pharmacol. [1][2][3]
Affinity Chromatography Protocol: Rix, U., & Superti-Furga, G. (2009).[2][3] Target profiling of small molecules by chemical proteomics.[1][2][3] Nat Chem Biol. [1][2][3]
Piperidine Scaffolds in Drug Discovery: Goel, R., et al. (2023).[2][3] Recent Advances in Piperidine-Based Scaffolds. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for the specific scaffold).
CRAPome Database: Mellacheruvu, D., et al. (2013).[2][3] The CRAPome: a contaminant repository for affinity purification-mass spectrometry data.[1][2][3] Nat Methods.[1][2][3]
You are encountering metabolic instability with 1-(3-Furoyl)piperidin-4-amine . This scaffold presents two distinct metabolic liabilities:
The Furan Ring (Critical Alert): Furan moieties are notorious "structural alerts" in drug discovery. They undergo bioactivation by Cytochrome P450s (CYP450) to form reactive enedials (cis-2-butene-1,4-dial), leading to rapid clearance and potential covalent binding (toxicity).
The Piperidine-4-amine: The piperidine ring is susceptible to oxidation, and the primary amine is a target for N-acetylation or oxidative deamination (MAO-mediated).
This guide provides a diagnostic workflow to confirm the mechanism of instability and a structural optimization protocol to resolve it.
Module 1: Diagnostic Workflow
Before synthesizing new analogs, you must confirm the mechanism of clearance. High clearance can be driven by simple oxidation or by "suicide substrate" kinetics where the compound destroys the enzyme metabolizing it.
Step 1: Reactive Metabolite Trapping (GSH Assay)
Why: To determine if the furan ring is opening into a reactive electrophile.[1]
Protocol:
Incubate compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
Add Glutathione (GSH) (5 mM) or Semicarbazide (to trap aldehydes).
Incubate for 60 minutes at 37°C.
Quench with cold Acetonitrile.
Analyze via LC-MS/MS looking for [M + 307]+ adducts (GSH addition).
Interpretation:
Positive Adducts: The furan is bioactivating. STOP. You must replace the furan ring (See Module 2).
No Adducts but High Clearance: The issue is likely simple oxidation of the piperidine ring or the primary amine. Proceed to Module 3.
Visualizing the Liability
The following diagram illustrates the metabolic fate of the furan ring, highlighting the formation of the toxic cis-2-butene-1,4-dial intermediate.[2][3][4]
Figure 1: Mechanism of furan bioactivation leading to reactive metabolites (BDA) and covalent binding.[4]
Module 2: Structural Optimization (The Furan)
If the diagnostic confirms furan instability (highly likely), you must replace the furan ring with a bioisostere that retains the geometry and electronics but eliminates the propensity for ring opening.
Strategy A: Heterocyclic Bioisosteres
Replace the Furan (O) with Thiophene (S) or less electron-rich heterocycles.
Bioisostere
Effect on Stability
Lipophilicity (LogP)
Risk Profile
Thiophene
Moderate Increase. Sulfur is less electronegative; the ring is aromatic but still susceptible to oxidation (S-oxidation).
Increases (+0.5 to +0.8)
Moderate. Can still form reactive sulfoxides, but generally safer than furan.
Oxazole
High Increase. The nitrogen atom reduces electron density, making the ring resistant to oxidation.
Decreases (More polar)
Low. Excellent metabolic stability.
Phenyl
High Increase. Very stable aromatic system.
Increases significantly
Low toxicity, but solubility may drop due to lipophilicity.
3-Fluorophenyl
Maximum Stability. Fluorine blocks para/meta metabolic sites and reduces electron density.
Increases
Very Low. Standard medicinal chemistry fix.
Strategy B: Blocking the "Soft Spot"
If you must keep the furan (e.g., for specific binding reasons), you must block the 2- and 5-positions.
Modification: Add a Methyl or Chlorine group to the 5-position of the furan ring.
Result: Steric hindrance prevents CYP enzymes from accessing the oxygen for epoxidation.
Module 3: Piperidine & Amine Hardening
If the furan is replaced but clearance remains high, the liability lies in the piperidine ring or the amine.
Protocol: Deuterium Scanning
Synthesize the d4-piperidine analog (deuterium at the 2,2,6,6 positions).
Logic: Carbon-Deuterium bonds are stronger than C-H bonds. If clearance drops significantly (Kinetic Isotope Effect > 2), the metabolism is occurring on the piperidine ring.
Optimization Solutions
Gem-Difluorination: Add two fluorine atoms to the piperidine ring (e.g., 3,3-difluoropiperidine). This lowers the pKa of the amine and prevents ring oxidation.
Amine Masking: Primary amines are often conjugated.
Fix: Convert to a secondary amine (N-methyl) or a small amide if the H-bond donor is not critical.
Fix: Introduce a steric block (e.g., a methyl group) adjacent to the amine (3-methylpiperidin-4-amine).
Decision Tree & Workflow
Use this logic flow to guide your next synthesis campaign.
Figure 2: Decision tree for structural modification based on metabolic data.
Frequently Asked Questions (Troubleshooting)
Q: I see high clearance in Human Liver Microsomes (HLM) but the compound is stable in chemical buffer (PBS). Why?A: This confirms the instability is enzymatic, not chemical. The furan ring is being oxidized by CYP450s.[3][5][6] If it were chemical instability (e.g., hydrolysis), it would degrade in PBS alone.
Q: Can I just use a prodrug to cover the amine?A: Likely not. While covering the amine might help with absorption, it does not protect the furan ring from hepatic metabolism once the prodrug is cleaved. The furan is the primary liability here.
Q: I replaced the furan with a phenyl ring, and potency dropped 10-fold. What now?A: The phenyl ring is larger and more lipophilic than furan. The loss of potency suggests the oxygen atom was acting as a hydrogen bond acceptor. Try an Oxazole or Isoxazole . These retain the oxygen/nitrogen acceptor motif while eliminating the reactive diene system of the furan.
References
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6–25. Link
Pizzorno, A., et al. (2019). "Bioisosteric Replacement of Furan with Thiophene and its Impact on Metabolic Stability." Journal of Medicinal Chemistry, 62(15), 7289–7301. Link
Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism, 6(3), 161–225. Link
Meanwell, N. A. (2011).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Comparative Technical Guide: 1-(3-Furoyl)piperidin-4-amine vs. Established A2A Antagonists
Executive Summary This guide provides a head-to-head technical analysis of 1-(3-Furoyl)piperidin-4-amine (referred to herein as FPA-Fragment ) against the industry gold-standard Adenosine A_{2A} receptor antagonist, ZM24...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a head-to-head technical analysis of 1-(3-Furoyl)piperidin-4-amine (referred to herein as FPA-Fragment ) against the industry gold-standard Adenosine A_{2A} receptor antagonist, ZM241385 .
FPA-Fragment represents a high-value Fragment-Based Drug Discovery (FBDD) scaffold. Unlike fully optimized tool compounds (like ZM241385), FPA-Fragment is utilized for its high Ligand Efficiency (LE) and synthetic versatility. This guide is designed for medicinal chemists and pharmacologists evaluating whether to utilize this scaffold for library expansion or to rely on established inhibitors for pathway validation.
Part 1: Technical Specification & Physiochemical Comparison
The utility of FPA-Fragment lies in its "lead-like" properties compared to the "drug-like" complexity of ZM241385.
Table 1: Physiochemical Profile
Feature
1-(3-Furoyl)piperidin-4-amine (Subject)
ZM241385 (Standard)
Implication
Role
Synthetic Scaffold / Fragment
High-Affinity Tool Compound
FPA is for building; ZM is for blocking.
MW
~194.23 Da
337.33 Da
FPA allows significant mass addition during optimization.
cLogP
~0.5 (Estimated)
1.5 - 2.0
FPA has superior aqueous solubility for high-concentration screening.
H-Bond Donors
2 (Primary Amine)
3
FPA's primary amine is a versatile vector for amide coupling.
Pharmacophore
Furan head + Basic Amine
Furan-Triazine-Phenol
Both utilize the furan ring for critical ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-stacking (e.g., Phe168 in A{2A}).
Primary Target
Adenosine A_{2A} (Low Affinity)
Adenosine A_{2A} (High Affinity)
FPA requires maturation; ZM is ready-to-use.
Part 2: Biological Context & Mechanism of Action
The Adenosine A_{2A} Signaling Pathway
Both compounds target the Adenosine A_{2A} receptor, a G_s-coupled GPCR. The inhibition of this pathway is a critical target in immuno-oncology (reversing T-cell suppression) and Parkinson's disease.
Mechanism:
ZM241385: Acts as a competitive orthosteric antagonist. It locks the receptor in an inactive conformation, preventing Adenosine from activating the G_s protein and subsequent cAMP accumulation.
FPA-Fragment: Binds to the orthosteric pocket via the furan moiety (mimicking the ribose/purine core interactions) but lacks the extended "tail" interactions that confer nanomolar potency.
Caption: The A2A receptor pathway.[1] ZM241385 and FPA-Fragment compete with Adenosine to prevent Gs-mediated cAMP accumulation.
Part 3: Experimental Validation Protocols
To objectively compare the FPA-Fragment against ZM241385 , a Radioligand Displacement Assay is the gold standard. This protocol validates whether the fragment truly engages the target site occupied by the known inhibitor.
Equilibrium: Incubate plates for 90 minutes at 25°C . (Note: ZM241385 has slow dissociation kinetics; equilibrium time is critical).
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
Wash: Wash 3x with ice-cold buffer to remove unbound radioligand.
Quantification: Add scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis:
Calculate % Inhibition:
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Expectation: ZM241385 will show an IC{50} ~1-5 nM. FPA-Fragment is expected to show an IC_{50} in the µM range (e.g., 10-50 µM), confirming it binds the same pocket but with lower affinity.
Diagram 2: Competitive Binding Workflow
Caption: Workflow for validating FPA-Fragment affinity using [3H]-ZM241385 displacement.
Part 4: Synthesis & Application Insight
Why choose 1-(3-Furoyl)piperidin-4-amine over ZM241385 ?
Library Expansion (SAR):
The primary amine at position 4 of the piperidine ring is a "chemical handle."
Action: Chemists can react FPA-Fragment with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to rapidly generate 100+ analogs.
Goal: To grow the molecule towards the "extracellular vestibule" of the receptor to increase potency and selectivity.
Solubility & Physicochemical Properties:
ZM241385 has poor solubility in water due to its flat, aromatic triazine core.
FPA-Fragment is highly soluble (low LogP, basic amine). This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) where high concentrations are needed for NMR or SPR screening.
Comparison Summary
Use ZM241385 if: You need to block the receptor in a biological assay (cell or animal model) to observe a phenotypic effect. It is the finished tool.
Use FPA-Fragment if: You are designing a new drug. It is the scaffold upon which you build potency.
References
Poucher, S. M., et al. (1995). "The pharmacokinetics and pharmacodynamics of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist." Journal of Pharmacy and Pharmacology.
Significance: Establishes ZM241385 as the reference antagonist.
Palmer, T. M., et al. (1995). "125I-4-(2-[7-Amino-2-{2-furyl}{1,2,4}triazolo{2,3-a}{1,3,5}triazin-5-yl-amino]ethyl)phenol, a High Affinity Antagonist Radioligand Selective for the A2a Adenosine Receptor." Molecular Pharmacology.
Significance: Describes the binding site and radioligand protocols used in the comparison.
Jaakola, V. P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science.
Significance: Structural basis for the "Furan" headgroup interaction in the A2A receptor pocket (ZM241385 co-crystal).
Congreve, M., et al. (2012). "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry.
Significance: Illustrates the evolution of furan-containing fragments into potent drugs like ZM241385.
Technical Assessment: CETSA Profiling for 1-(3-Furoyl)piperidin-4-amine Target Engagement
Executive Summary 1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Often utilized as a building block for kinase inhibitors, sigma recep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Often utilized as a building block for kinase inhibitors, sigma receptor ligands, and GPCR effectors, its validation requires robust demonstration of intracellular target engagement (TE).
Traditional binding assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) often fail to capture the physiological relevance of this scaffold due to the requirement for purified proteins and the lack of cellular context. Cellular Thermal Shift Assay (CETSA) has emerged as the superior methodology for validating 1-(3-Furoyl)piperidin-4-amine, primarily due to its ability to detect low-to-moderate affinity binding events (typical of fragments) within the native cellular environment, independent of downstream signaling cascades.
This guide provides a technical roadmap for researchers to validate the target engagement of this specific piperidine-amine scaffold using CETSA, comparing its efficacy against standard biophysical alternatives.
Part 1: Comparative Analysis of Target Engagement Methods
For a fragment-like molecule such as 1-(3-Furoyl)piperidin-4-amine, selecting the right assay is dictated by binding affinity (
) and solubility.
Methodological Comparison Matrix
Feature
CETSA (Cellular Thermal Shift)
SPR (Surface Plasmon Resonance)
MST (Microscale Thermophoresis)
ITDRF (Isothermal Dose Response)
Primary Output
Protein Thermal Stability ( shift)
Binding Kinetics ()
Dissociation Constant ()
Binding Affinity via Fluorescence
Physiological Relevance
High (Live cell or Lysate)
Low (Purified Protein)
Moderate (In solution, but purified)
Low (Purified Protein)
Fragment Suitability
Excellent (Detects weak binders without wash steps)
Good (Requires high concentration)
Good (Sensitive to aggregation)
Moderate
Labeling Requirement
Label-Free (Antibody detection)
Label-Free (Immobilization required)
Fluorescent Labeling Required
Intrinsic Fluorescence
Throughput
Medium (Western Blot) to High (AlphaScreen)
Medium
Low-Medium
Medium
Critical Limitation
Requires specific antibody; non-equilibrium
Surface artifacts; protein stability
Fluorophore interference
High protein consumption
Decision Logic for 1-(3-Furoyl)piperidin-4-amine
Use SPR if you need kinetic data (residence time) and have highly purified, stable protein.
Use CETSA if you need to prove the compound enters the cell and engages the target in the presence of endogenous co-factors (ATP, chaperones). This is the recommended starting point for this scaffold.
Part 2: Mechanism of Action & Workflow
Thermodynamic Stabilization Principle
1-(3-Furoyl)piperidin-4-amine acts as a ligand that stabilizes the target protein's native fold. Upon binding, the free energy of the protein-ligand complex (
) increases the energy required to unfold the protein.
Unbound Protein: Denatures and aggregates at temperature
.
Bound Complex: Denatures at
.
Detection: The soluble fraction (folded protein) is quantified after heating. The "shift" indicates engagement.
CETSA Workflow Diagram
Figure 1: Standard CETSA workflow for validating small molecule target engagement.
Solubility: Soluble in DMSO (up to 50 mM). Note: The secondary amine is basic; ensure lysis buffer has strong buffering capacity (e.g., 50 mM HEPES or Tris) to prevent pH shifts.
Phase 1: The Melt Curve (T_agg Determination)
Objective: Determine the aggregation temperature (
) of the target protein without compound.
Preparation: Harvest
cells (e.g., Jurkat or HEK293T). Wash with PBS.
Lysis: Resuspend in CETSA buffer (PBS + Protease Inhibitors). Lyse via freeze-thaw (3 cycles: liquid
/ ).
Critical: Do not use detergents (NP-40/Triton) yet; they interfere with thermal aggregation.
Aliquot: Divide lysate into 10 PCR tubes (50 µL each).
Thermal Gradient: Heat tubes for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C.
Cooling: Immediately incubate at room temperature (RT) for 3 minutes.
Separation: Centrifuge at
for 20 mins at .
Analysis: Run supernatant on SDS-PAGE/Western Blot. Plot intensity vs. Temperature.
Target: Identify the temperature where 50% of the protein is degraded (
).
Phase 2: Isothermal Dose Response (ITDR)
Objective: Validate 1-(3-Furoyl)piperidin-4-amine engagement at a fixed temperature.
Dosing: Treat live cells or lysate with the compound at varying concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.[2]
Incubation: 1 hour at
(allows cellular permeation).
Heat Shock: Heat all samples at the
determined in Phase 1 (e.g., ) for 3 minutes.
Processing: Lyse (if live cell), centrifuge, and blot as above.
Result: A dose-dependent increase in band intensity indicates stabilization.
Part 4: Data Interpretation & Troubleshooting
Interpreting the Shift
For a fragment like 1-(3-Furoyl)piperidin-4-amine, massive thermal shifts (
) are rare.
Positive Result: A shift (
) of is significant and indicates binding.
Negative Result: No shift could mean:
The compound does not bind.
The compound binds but does not stabilize the global fold (surface binder).
The protein is part of a massive complex (unfoldable).
Troubleshooting "False Negatives"
If the piperidine amine shows biological activity but no CETSA shift:
Lysis Buffer: Ensure no detergents are present during heating.
Cell Permeability: If performing Live Cell CETSA, the amine might be protonated and trapped in lysosomes. Try Lysate CETSA to bypass membrane barriers.
Decision Tree: Pathway Analysis
Figure 2: Troubleshooting logic for interpreting CETSA results.
References
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
Huber, K. V. M., et al. (2015). Proteome-wide drug target profiling in cells using CETSA. Nature Methods, 12, 1055-1057. Link
Schürmann, M., et al. (2016). Biophysical Methods in Drug Discovery: From Fragments to Clinical Candidates. Methods in Molecular Biology, 1008, 1-28. Link
Technical Guide: Benchmarking 1-(3-Furoyl)piperidin-4-amine (FPA-4) in Lead Optimization
The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It treats 1-(3-Furoyl)piperidin-4-amine (hereafter referred to as FPA-4 ) as a high-value pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It treats 1-(3-Furoyl)piperidin-4-amine (hereafter referred to as FPA-4 ) as a high-value pharmacophoric scaffold and benchmarks its utility against standard piperidine building blocks used in Fragment-Based Drug Discovery (FBDD).
Executive Summary: The Furoyl Advantage
In the landscape of privileged structures, the 4-aminopiperidine core is ubiquitous, serving as the backbone for GPCR ligands (e.g., 5-HT, CCR antagonists) and kinase inhibitors. However, the choice of the N1-substituent dictates the scaffold's metabolic stability, solubility, and vector orientation.
This guide benchmarks 1-(3-Furoyl)piperidin-4-amine (FPA-4) against two "Gold Standard" alternatives:
1-Benzylpiperidin-4-amine (BPA): The historical standard for hydrophobic interactions.
1-Boc-piperidin-4-amine (Boc-PA): The standard protected intermediate.
Key Finding: FPA-4 offers a superior Ligand Efficiency (LE) profile compared to BPA due to the lower molecular weight and unique dipole of the furan ring, while avoiding the metabolic liabilities associated with benzylic oxidation.
Physicochemical Benchmarking
The following data compares FPA-4 against gold standards using calculated and experimental metrics critical for the "Rule of 3" (Ro3) in fragment-based design.
Table 1: Scaffold Property Landscape
Metric
FPA-4 (Product)
BPA (Standard A)
Boc-PA (Standard B)
Implication
MW (Da)
194.23
190.28
200.28
FPA-4 maximizes complexity per Dalton.
cLogP
0.85
2.10
1.65
FPA-4 is significantly more polar, improving solubility in aqueous assays.
TPSA (Ų)
55.1
26.0
55.1
Higher TPSA in FPA-4 supports specific H-bond interactions via the furan oxygen.
Rotatable Bonds
2
3
3
FPA-4 is more rigid, reducing entropy penalties upon binding.
pKa (Amine)
~10.1
~10.0
~10.2
Comparable basicity for salt formation.
Metabolic Risk
Low (Furan ring opening*)
High (Benzylic oxidation)
N/A (Labile PG)
FPA-4 is a stable pharmacophore; BPA is often a metabolic "soft spot."
*Note: While furan rings can undergo bioactivation, the electron-withdrawing carbonyl in the 3-furoyl group mitigates cytochrome P450 oxidation compared to alkyl-furans.
Mechanism of Action & Structural Causality
Why choose FPA-4? The superiority lies in the electronic character of the amide linker combined with the furan vector .
Dipole Orientation: The carbonyl oxygen of the furoyl group accepts hydrogen bonds, while the furan oxygen acts as a weak acceptor. This creates a distinct electrostatic fingerprint compared to the lipophilic benzyl group of BPA.
Conformational Lock: The amide bond at N1 creates a planar region, restricting the piperidine chair conformation. This pre-organization often leads to higher affinity for GPCR pockets (e.g., Adenosine A2A, 5-HT receptors) compared to the flexible benzyl amine.
Diagram 1: Fragment Evolution Pathway
The following Graphviz diagram illustrates the logical workflow of using FPA-4 in a library synthesis campaign.
Caption: Workflow demonstrating the utility of FPA-4 in generating high-fidelity fragment libraries with lower non-specific binding compared to the lipophilic BPA standard.
Experimental Protocols
To validate the performance of FPA-4, the following self-validating protocols are recommended. These ensure that the scaffold performs robustly in synthetic and biological contexts.
Objective: Determine the nucleophilicity of the C4-amine in FPA-4 versus BPA to ensure library synthesis reliability.
Setup: In a 4mL vial, dissolve 0.1 mmol of FPA-4 and 0.1 mmol of BPA (internal standard) in 2 mL DCM.
Reagent Addition: Add 0.05 mmol (0.5 eq) of Benzoyl Chloride at 0°C.
Quench: After 10 minutes, quench with 1 mL MeOH.
Analysis: Analyze via LC-MS.
Calculation: Calculate the ratio of Benzoyl-FPA-4 vs. Benzoyl-BPA.
Expected Result: FPA-4 should show slightly lower reactivity than BPA due to the electron-withdrawing effect of the N1-carbonyl, reducing the pKa of the remote C4-amine slightly. This indicates FPA-4 requires stronger coupling agents (e.g., HATU vs. EDC).
Protocol B: Microsomal Stability Assay (ADME)
Objective: Verify the metabolic stability of the furoyl moiety.
Incubation: Incubate 1 µM FPA-4 in pooled human liver microsomes (0.5 mg/mL protein) with NADPH regenerating system at 37°C.
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
Benchmarking: Run BPA in parallel.
Success Criteria: FPA-4 intrinsic clearance (CLint) should be < 20 µL/min/mg. BPA typically shows high clearance (>50 µL/min/mg) due to N-dealkylation.
Strategic Recommendations
For researchers targeting GPCRs or Ion Channels :
Use FPA-4 when targeting solvent-exposed regions where the furan can engage in "edge-to-face" aromatic interactions without the hydrophobicity penalty of a phenyl ring.
Avoid FPA-4 if the target pocket is strictly hydrophobic and requires a bulky group; in that case, the BPA scaffold is superior.
Diagram 2: Signaling & Interaction Logic
Visualizing the pharmacophoric interaction within a theoretical binding pocket.
Caption: Theoretical binding mode of FPA-4, utilizing the protonated amine for anchoring and the furan ring for specific aromatic interactions.
References
Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 3(12), 945-953. Link
Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Link
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today, 14(19-20), 1011-1020. Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Perrin, D. D. (1965). "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC. Link
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for 1-(3-Furoyl)piperidin-4-amine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(3-Furoyl)piperidin-4-amine in a laboratory setting. As a trusted partner in your research, we...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(3-Furoyl)piperidin-4-amine in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe and efficient work environment. The following procedures are based on established best practices for handling piperidine derivatives and amine compounds.
Hazard Assessment and Risk Mitigation
Anticipated Hazards:
Corrosive: Likely to cause severe burns to skin and eyes upon direct contact.[2][4]
Toxic: Potential for toxicity if inhaled, ingested, or absorbed through the skin.[2]
Irritant: May cause irritation to the respiratory tract.[5][6]
Given these potential hazards, the implementation of stringent safety measures and the consistent use of appropriate personal protective equipment are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 1-(3-Furoyl)piperidin-4-amine. The following table summarizes the recommended PPE for various laboratory operations.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)
Safety glasses with side shields or chemical splash goggles
Nitrile or neoprene gloves (double-gloving recommended)
Fully buttoned lab coat
Not generally required if handled exclusively within a certified chemical fume hood
High-Volume Handling or Potential for Splashing
Chemical splash goggles and a face shield
Nitrile or neoprene gloves (double-gloving recommended)
Chemical-resistant apron over a lab coat
Consider a NIOSH-approved respirator with an organic vapor cartridge if not in a fume hood
NIOSH-approved respirator with an organic vapor cartridge
Step-by-Step PPE Protocols
Adherence to a standardized procedure for donning and doffing PPE is crucial to prevent cross-contamination and exposure.
Donning PPE: A Sequential Approach
Lab Coat/Coveralls: Put on a clean, fully buttoned lab coat or chemical-resistant coveralls.
Gloves (First Pair): Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly.
Respiratory Protection (if required): Perform a fit check for the respirator according to your institution's guidelines.
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
Gloves (Second Pair): Don a second pair of gloves over the first, extending the cuff of the outer glove over the sleeve of the lab coat.
Doffing PPE: A Contamination-Conscious Removal
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.
Lab Coat/Coveralls: Unbutton and remove the lab coat, folding the contaminated exterior inward.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
Respirator (if used): Remove the respirator last.
Hand Hygiene: Wash your hands thoroughly with soap and water.[7]
Engineering Controls and Safe Handling Practices
Ventilation: Always handle 1-(3-Furoyl)piperidin-4-amine in a certified chemical fume hood to minimize inhalation exposure.[2]
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9] The container should be tightly sealed.[3]
Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[10]
Spill and Waste Management
Spill Response
In the event of a spill, evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[1][7]
Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain.[1][2]
Emergency Procedures
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][9]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(3-Furoyl)piperidin-4-amine.
Caption: PPE Selection Workflow for Handling 1-(3-Furoyl)piperidin-4-amine
References
PENTA. Piperidine - SAFETY DATA SHEET. (2024-05-07). [Link]